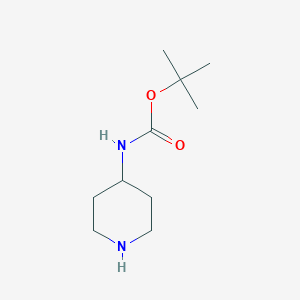

Tert-butyl piperidin-4-ylcarbamate

Vue d'ensemble

Description

La 4-(N-Boc-amino)pipéridine est un composé organique de formule moléculaire C10H20N2O2. Il s’agit d’un dérivé de la pipéridine, une amine hétérocyclique à six chaînons. Le composé se caractérise par la présence d’un groupe protecteur tert-butoxycarbonyle (Boc) attaché à l’atome d’azote du cycle pipéridine. Ce groupe protecteur est couramment utilisé en synthèse organique pour masquer temporairement la réactivité du groupe amine, permettant des réactions sélectives à d’autres endroits de la molécule .

Mécanisme D'action

Le mécanisme d’action de la 4-(N-Boc-amino)pipéridine est principalement lié à son rôle d’intermédiaire de synthèse. Le groupe protecteur Boc permet des réactions sélectives à d’autres endroits de la molécule, ce qui facilite la synthèse de structures complexes. En chimie médicinale, les dérivés de la 4-(N-Boc-amino)pipéridine peuvent interagir avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, pour exercer leurs effets biologiques .

Composés similaires :

4-(tert-Butoxycarbonylamino)pipéridine : Structure similaire, mais avec des substituants différents sur le cycle pipéridine.

N-Boc-4-hydroxypipéridine : Contient un groupe hydroxyle au lieu d’un groupe amino.

N-Boc-4-pipéridineacétaldéhyde : Présente un groupe aldéhyde à la place du groupe amino.

Unicité : La 4-(N-Boc-amino)pipéridine est unique en raison de sa combinaison spécifique du groupe protecteur Boc et du cycle pipéridine, ce qui lui confère une polyvalence dans les applications de synthèse. Sa capacité à subir des réactions sélectives tout en conservant l’intégrité du cycle pipéridine en fait un intermédiaire précieux en synthèse organique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 4-(N-Boc-amino)pipéridine implique généralement la protection de la pipéridine par un groupe tert-butoxycarbonyle. Une méthode courante commence par le chlorhydrate hydraté de la 4-pipéridone, qui est traité avec de l’ammoniac liquide pour former la 4-pipéridone. Cet intermédiaire est ensuite réduit à l’aide de borohydrure de sodium dans le méthanol, suivi de l’ajout de dicarbonate de di-tert-butyle en présence de carbonate de potassium pour obtenir la 4-(N-Boc-amino)pipéridine .

Méthodes de production industrielle : La production industrielle de la 4-(N-Boc-amino)pipéridine suit des voies de synthèse similaires, mais emploie souvent des réactions en écoulement continu et des conditions optimisées pour améliorer le rendement et la pureté. L’utilisation de systèmes automatisés et de réacteurs à grande échelle garantit une qualité de production constante et une évolutivité .

Analyse Des Réactions Chimiques

Types de réactions : La 4-(N-Boc-amino)pipéridine subit diverses réactions chimiques, notamment :

Réactions de substitution : L’amine protégée par Boc peut participer à des réactions de substitution nucléophile, où le groupe Boc est éliminé en conditions acides pour révéler l’amine libre, qui peut ensuite réagir avec des électrophiles.

Réactions de réduction : Le composé peut être réduit pour former des amines secondaires ou d’autres dérivés.

Réactions d’oxydation : L’oxydation du cycle pipéridine peut conduire à la formation de pipéridones ou d’autres produits oxydés.

Réactifs et conditions courants :

Conditions acides : L’acide trifluoroacétique ou l’acide chlorhydrique est couramment utilisé pour éliminer le groupe protecteur Boc.

Agents réducteurs : Le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés pour les réactions de réduction.

Agents oxydants : Le permanganate de potassium ou le trioxyde de chrome sont des agents oxydants typiques utilisés dans ces réactions.

Principaux produits formés :

Applications De Recherche Scientifique

La 4-(N-Boc-amino)pipéridine a un large éventail d’applications en recherche scientifique :

Comparaison Avec Des Composés Similaires

4-(tert-Butoxycarbonylamino)piperidine: Similar in structure but with different substituents on the piperidine ring.

N-Boc-4-hydroxypiperidine: Contains a hydroxyl group instead of an amino group.

N-Boc-4-piperidineacetaldehyde: Features an aldehyde group in place of the amino group.

Uniqueness: 4-(N-Boc-amino)piperidine is unique due to its specific combination of the Boc protecting group and the piperidine ring, which provides versatility in synthetic applications. Its ability to undergo selective reactions while maintaining the integrity of the piperidine ring makes it a valuable intermediate in organic synthesis .

Activité Biologique

Tert-butyl piperidin-4-ylcarbamate (TBPC) is a carbamate derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 200.28 g/mol. The compound features a tert-butyl group that enhances lipophilicity and a piperidine ring, which contributes to its pharmacological properties. These structural attributes make TBPC an interesting candidate for various biochemical interactions.

1. Inhibition of Heat Shock Proteins

Research indicates that TBPC acts as an inhibitor of heat shock protein 70 (Hsp70), a critical player in cancer cell survival and proliferation. Inhibition of Hsp70 can enhance the efficacy of existing cancer therapies by overcoming drug resistance mechanisms observed in tumor cells. Studies have shown that derivatives of TBPC exhibit the ability to inhibit the growth of drug-resistant tumor cells, suggesting its potential application in cancer treatment.

2. Antibacterial Properties

TBPC has demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound exhibits bactericidal properties at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid . However, it shows no activity against Gram-negative bacteria such as Escherichia coli or Klebsiella pneumoniae.

Synthesis

The synthesis of TBPC can be achieved through several methods, typically involving the reaction of piperidine with tert-butyl chloroformate in the presence of a base. The following table summarizes one synthetic route along with yields and conditions:

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 91% | 20°C for 16 hours | BOC-4-aminopiperidine dissolved in pyridine, treated with methanesulfonyl chloride, followed by extraction with DCM . |

The mechanism by which TBPC exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. For instance, its ability to inhibit Hsp70 may disrupt the protective mechanisms that cancer cells employ to survive under stress conditions. Furthermore, TBPC's structural features allow it to engage in various chemical reactions, potentially leading to the formation of more complex biologically active derivatives .

Case Studies

- Cancer Research : A study explored the use of TBPC derivatives in overcoming drug resistance in cancer therapies. The results indicated that these compounds could significantly reduce tumor cell viability in vitro when combined with standard chemotherapeutic agents.

- Antimicrobial Testing : In another study, TBPC was tested against various bacterial strains, demonstrating potent activity against MRSA and VREfm while being ineffective against Gram-negative strains. This highlights its potential as a lead compound for developing new antibacterial agents .

Propriétés

IUPAC Name |

tert-butyl N-piperidin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXZPVPIDOJLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352356 | |

| Record name | tert-Butyl piperidin-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73874-95-0 | |

| Record name | 4-(tert-Butoxycarbonylamino)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73874-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl piperidin-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.